2-Ethylhexyl vinyl ether

描述

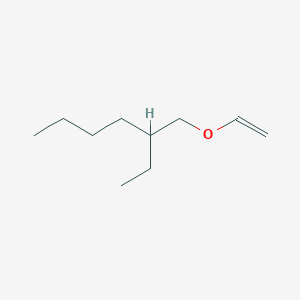

2-Ethylhexyl vinyl ether is an organic compound with the molecular formula C10H20O. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound is primarily used as a monomer in the production of various polymers and copolymers, which find applications in coatings, adhesives, and other industrial products .

准备方法

Alkali-Catalyzed Addition of Acetylene to 2-Ethylhexanol

Reaction Mechanism and Conditions

This method involves the direct reaction of acetylene gas with 2-ethylhexanol in the presence of alkali catalysts such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) . The exothermic reaction proceeds via nucleophilic attack of the alkoxide ion on acetylene, forming the vinyl ether:

Key parameters :

-

Temperature : 120–180°C

Industrial Process Optimization

Patent US20100249465A1 details a continuous process using a fixed-bed reactor charged with KOH-supported lime (Example 3):

-

Feed rates : Acetylene (138 g/h) and 2-ethylhexanol (529 g/h)

-

Reactor output : 636 g/h crude product (95% purity)

-

Distillation : Achieves 99% purity at 1.3 kPa pressure, 70–136°C

Challenges :

Acid-Catalyzed Transvinylation Using Vinyl Acetate

Reaction Framework

Transvinylation employs vinyl acetate as the vinyl donor, reacting with 2-ethylhexanol in the presence of acid catalysts like Amberlyst 15 or sulfuric acid :

Advantages :

Case Study from EP4137475A1

-

Reactants : Vinyl acetate (3:1 molar excess), 2-ethylhexanol

-

Catalyst : Amberlyst 15 DRY (1.5 mol%)

-

Conditions : 100°C, 10 hours

Purity control : Residual acetic acid (<0.1%) removed via neutralization with aqueous NaOH .

Comparative Analysis of Preparation Methods

Table 1: Method Comparison

Industrial-Scale Production Considerations

Waste Management

Emerging Methodologies and Recent Advances

Enzymatic Catalysis

Preliminary studies suggest lipases (e.g., Candida antarctica) can catalyze transvinylation at 40°C, though yields remain low (<50%) .

Solvent-Free Systems

Patent EP3800173A1 demonstrates solvent-free transvinylation at 100°C, reducing VOC emissions by 30%.

化学反应分析

Types of Reactions: 2-Ethylhexyl vinyl ether undergoes various chemical reactions, including:

Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.

Addition Reactions: It participates in addition reactions with various electrophiles and nucleophiles.

Electrocyclic Reactions: It can undergo electrocyclic reactions, which are useful in the synthesis of complex organic molecules.

Common Reagents and Conditions:

Polymerization: Initiators such as peroxides or azo compounds are commonly used.

Addition Reactions: Reagents like halogens, acids, and bases can be used under controlled conditions.

Electrocyclic Reactions: These reactions often require specific temperature and pressure conditions to proceed efficiently.

Major Products:

Polymers and Copolymers: Used in coatings, adhesives, and sealants.

Addition Products: Various substituted ethers and alcohols.

Electrocyclic Products:

科学研究应用

Polymerization Applications

EHVE is widely used as a monomer in both cationic and radical polymerization processes. Its characteristics allow it to act as a reactive diluent or cross-linking agent, which enhances the properties of the resulting polymers.

Cationic Polymerization

- Applications : Used in the production of adhesives, coatings, lubricants, greases, and elastomers.

- Benefits : Provides low viscosity and fast curing times, making it ideal for high-performance coatings that require durability and resistance to environmental factors.

Radical Polymerization

- Applications : Employed in the synthesis of copolymers with vinyl chloride, vinyl acetate, acrylic acids, and others.

- Benefits : Improves workability, dyeability, strength, flexibility, transparency, and glossiness of the final products .

Coatings Industry

EHVE serves as a crucial component in formulating weather-resistant coatings used for bridges and exterior wall materials. Its properties contribute to the longevity and performance of coatings under harsh environmental conditions.

| Property | Value |

|---|---|

| Flash Point | 37.8 - 93.3 °C |

| Boiling Point | 177 - 178 °C |

| Density | 0.816 g/mL at 25 °C |

Drug Delivery Systems

Recent studies have highlighted the potential of EHVE in drug delivery applications. Its ability to stabilize nanostructured carriers enhances drug solubility and bioavailability.

Case Study: Graphene Oxide Stabilization

- Research Findings : EHVE was utilized to stabilize graphene oxide (GO) in physiological solutions for targeted drug delivery.

- Results : The study demonstrated that EHVE effectively improved the stability of GO suspensions and facilitated controlled drug release mechanisms .

Case Study: Amorphous Solid Dispersions

- Research Findings : EHVE was compared with other polymers for stabilizing amorphous solid dispersions (ASDs) of poorly soluble drugs.

- Results : The use of EHVE resulted in enhanced drug dissolution rates compared to traditional excipients, indicating its potential as a pharmaceutical excipient .

Safety and Handling Considerations

While EHVE has numerous applications, it is essential to consider its safety profile:

作用机制

The mechanism of action of 2-ethylhexyl vinyl ether involves its ability to undergo polymerization and addition reactions. The vinyl group in the molecule is highly reactive, allowing it to form covalent bonds with various substrates. This reactivity is harnessed in the production of polymers and copolymers, where the vinyl ether acts as a building block. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .

相似化合物的比较

2-Chloroethyl vinyl ether: Similar in structure but contains a chlorine atom, making it more reactive in certain conditions.

2-Ethylhexyl glycidyl ether: Contains an epoxide group, which provides different reactivity and applications.

Ethylene glycol vinyl ether: Smaller molecule with different physical properties and uses

Uniqueness: 2-Ethylhexyl vinyl ether is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications. Its long alkyl chain provides hydrophobic properties, while the vinyl group offers high reactivity, making it a versatile compound in both research and industrial applications .

生物活性

2-Ethylhexyl vinyl ether (EHVE) is a vinyl ether compound with the chemical formula CHO. It has garnered interest in various fields, including polymer chemistry and biomedical applications, due to its unique chemical properties. This article explores the biological activity of EHVE, including its synthesis, applications, and relevant research findings.

EHVE is characterized by the presence of both an ether functional group and a vinyl group, which contribute to its reactivity and utility in polymerization processes. The synthesis of EHVE typically involves the reaction of 2-ethylhexanol with vinyl acetate or through other vinylation methods. This compound exhibits a reactive carbon-carbon double bond, making it suitable for various organic reactions, including cationic polymerization .

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 172.27 g/mol |

| Boiling Point | 180 °C |

| Density | 0.85 g/cm³ |

| Solubility in Water | Insoluble |

Toxicological Studies

Research indicates that EHVE has low acute toxicity levels. According to PubChem, EHVE is classified as a compound with minimal hazards; however, prolonged exposure may lead to irritation in sensitive individuals . The compound's safety profile is essential for its application in consumer products.

Case Studies on Biological Applications

- Polymer Applications : EHVE is utilized in the production of polyvinyl ethers (PVEs), which have demonstrated biocompatibility and are used in medical adhesives and coatings. These polymers exhibit excellent mechanical properties and can be tailored for specific biomedical applications .

- Drug Delivery Systems : EHVE has been explored as a component in drug delivery systems due to its ability to form hydrogels that can encapsulate therapeutic agents. These hydrogels can provide controlled release of drugs, enhancing therapeutic efficacy while minimizing side effects .

- Antioxidant Properties : Preliminary studies suggest that compounds derived from EHVE may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. This potential has been linked to the ability of vinyl ethers to scavenge free radicals .

Table 2: Summary of Biological Activities and Applications

Research Findings

Recent studies have highlighted the versatility of EHVE in various applications:

- Polymerization Techniques : Controlled living cationic polymerization processes have been developed using EHVE, resulting in high-performance polyvinyl ether fluids with desirable properties such as low molecular weight distribution (MWD) and high viscosity index (VI) .

- Environmental Impact : Research into the degradation of PVEs derived from EHVE has shown potential for environmentally friendly recycling methods, indicating a pathway for sustainable use of these materials in industrial applications .

Case Study Example

In a study focusing on the ocular application of N-acetylcarnosine (NAC), researchers investigated the bioactivity of NAC combined with EHVE as part of a sustained drug delivery system for treating cataracts. The findings suggested enhanced retention time on corneal surfaces and improved bioavailability due to the mucoadhesive properties imparted by EHVE .

常见问题

Basic Research Questions

Q. What are the critical physicochemical properties of EHVE that influence experimental design?

EHVE (CAS 103-44-6) has a molecular formula of C₁₀H₂₀O and a molecular weight of 156.27 g/mol. Key properties include:

- Boiling point : Reported as 177–178 °C and 185.9 °C . Discrepancies may arise from measurement conditions or purity.

- Stability : Requires storage under nitrogen protection, away from light and moisture, due to its sensitivity to oxidation .

- Thermal transitions : Glass transition temperature (Tg) of -66 °C in homopolymers, impacting flexibility in material applications .

- Density : 0.799 g/cm³ . Methodological Insight: These properties dictate reaction temperature limits, solvent selection, and storage protocols. For example, low Tg values suggest utility in flexible polymer matrices.

Q. What safety protocols are essential when handling EHVE in laboratory settings?

- Personal Protective Equipment (PPE) : Wear gloves, protective clothing, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks (flash point: 47°C ).

- Waste disposal : Segregate waste and collaborate with certified agencies for disposal to prevent environmental contamination .

- Stability : Avoid exposure to high temperatures or open flames due to its low flash point .

Q. What are common synthetic routes for EHVE, and how are they validated?

A validated method involves:

- Step 1 : Reaction of bromoacetyl amfetamine with sodium coal tar to form a ketone intermediate.

- Step 2 : Reduction with sodium borohydride to yield an alcohol.

- Step 3 : Treatment with NaOCH₃ in methanol at 150°C for 3 hours, producing a 2:1 mixture of cis/trans isomers . Validation: Purity is confirmed via NMR and HPLC analysis, with isomer ratios determined by chromatographic separation .

Advanced Research Questions

Q. How can EHVE synthesis be optimized for high-purity yields in academic labs?

- Catalyst selection : Sodium methoxide (NaOCH₃) minimizes side reactions by avoiding nucleophilic interference .

- Temperature control : Pyrolysis at 450°C under nitrogen flow reduces charring and improves product clarity .

- Purification : Fractional distillation under reduced pressure isolates EHVE from low-boiling byproducts (e.g., 2-ethyl-1-hexene) .

Q. What mechanistic insights can be gained from EHVE pyrolysis studies?

Pyrolysis at 450°C produces 2-ethyl-1-hexene (20% yield) and water-white pyrolysate. Key factors:

- Inert atmosphere : Nitrogen flow prevents oxidation .

- Reaction pathway : Cleavage of the vinyl ether bond dominates, with minimal polymerization due to rapid volatilization . Analytical tools: GC-MS and refractive index measurements validate product identity .

Q. How do statistical models address contradictions in EHVE toxicological data?

The benchmark dose (BMD) method with Probit models evaluates quantal response data. For example:

- Model selection : AIC/BIC criteria compare logistic vs. Probit fits, with Probit preferred for EHVE datasets .

- Uncertainty factors : Confidence intervals account for variability in dose-response curves .

Q. What role does EHVE play in designing functional polymers?

- Flexibility : As a comonomer, EHVE lowers Tg in polyvinyl ethers, enhancing elasticity .

- NMR analysis : Rotational isomerism (due to restricted O-C bond rotation) affects polymer tacticity and thermal stability . Application example: Copolymers with EHVE improve adhesion in pressure-sensitive adhesives .

Q. How do thermal transitions in EHVE-based polymers inform material design?

属性

IUPAC Name |

3-(ethenoxymethyl)heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-4-7-8-10(5-2)9-11-6-3/h6,10H,3-5,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSAWHFZNWVJEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29160-05-2 | |

| Record name | Heptane, 3-[(ethenyloxy)methyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29160-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20870444 | |

| Record name | 1-Ethenoxy-2-ethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-44-6 | |

| Record name | 2-Ethylhexyl vinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl vinyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHYLHEXYL VINYL ETHER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethenoxy-2-ethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl vinyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL VINYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4Y1DC6DFA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。